
Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a useful research compound. Its molecular formula is C14H16N2O4 and its molecular weight is 276.29 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Actividad Biológica
Ethyl 1-(4-ethoxyphenyl)-4-hydroxy-1H-pyrazole-3-carboxylate is a synthetic organic compound belonging to the pyrazole class, which has garnered attention due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on recent research findings.
- Molecular Formula : C13H14N2O4
- Molecular Weight : 262.26 g/mol
- CAS Number : 39683-26-6
- Structure : The compound features a pyrazole ring substituted with an ethoxyphenyl group and a hydroxy group, enhancing its reactivity and interaction with biological targets.
Biological Activity Overview
This compound exhibits a range of biological activities, including:
- Anticancer Activity : Pyrazole derivatives are known for their anticancer properties. This compound has shown effectiveness against various cancer cell lines, including breast (MDA-MB-231) and liver (HepG2) cancers. Studies indicate that it can inhibit cell proliferation and induce apoptosis in cancer cells through multiple pathways .
- Anti-inflammatory Effects : The compound has demonstrated anti-inflammatory properties, which are crucial in treating conditions such as arthritis and other inflammatory diseases. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes .
- Antibacterial Activity : Some studies have indicated potential antibacterial effects, though detailed investigations are required to establish efficacy against specific bacterial strains .
The biological activity of this compound is attributed to several mechanisms:
- Interaction with Molecular Targets : The compound may interact with various enzymes and receptors, modulating their activity. For instance, it can form hydrogen bonds with target proteins due to the presence of hydroxy and ethoxy groups .
- Induction of Apoptosis : Research indicates that it can trigger apoptotic pathways in cancer cells by regulating the expression of Bcl-2 and Bax proteins, leading to cell cycle arrest at the G2/M phase .
- Inhibition of Signaling Pathways : It may interfere with critical signaling pathways such as p38 MAPK and VEGFR-2, which are involved in cell proliferation and survival .
Comparative Analysis
A comparison with other pyrazole derivatives highlights the unique properties of this compound:
| Compound Name | Anticancer Activity | Anti-inflammatory Activity | Antibacterial Activity |
|---|---|---|---|
| This compound | High | Moderate | Low |
| 4-Hydroxy-1-(4-methoxyphenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | Moderate | High | Moderate |
| 4-Hydroxy-1-(4-chlorophenyl)-1H-pyrazole-3-carboxylic acid ethyl ester | High | Low | Moderate |
Case Studies
Recent studies have focused on the synthesis and evaluation of various pyrazole derivatives, including this compound:
- Synthesis and Evaluation Study : A study synthesized multiple pyrazole derivatives, including this compound, assessing their anticancer activities against several cell lines. The results indicated significant antiproliferative effects, particularly in liver cancer cells (HepG2) with an IC50 value indicating effective growth inhibition .
- Mechanistic Insights : Another investigation explored the molecular mechanisms underlying its anticancer activity, confirming its role in apoptosis induction through modulation of key apoptotic proteins .
Propiedades
IUPAC Name |
ethyl 1-(4-ethoxyphenyl)-4-hydroxypyrazole-3-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O4/c1-3-19-11-7-5-10(6-8-11)16-9-12(17)13(15-16)14(18)20-4-2/h5-9,17H,3-4H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTNGQELIESBHOI-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)N2C=C(C(=N2)C(=O)OCC)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30352620 |
Source


|
| Record name | ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26502-58-9 |
Source


|
| Record name | ETHYL 1-(4-ETHOXYPHENYL)-4-HYDROXY-1H-PYRAZOLE-3-CARBOXYLATE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30352620 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














